2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide class, characterized by a bicyclic thiophene core with carboxamide and substituted benzamido groups. The 4-ethoxybenzamido moiety at position 2 and the 2-methoxyethyl group on the carboxamide nitrogen define its structural uniqueness. Synthesis typically involves coupling 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives with activated benzoyl chlorides, followed by purification via crystallization or chromatography . Its design likely targets improved solubility and bioavailability due to the ethoxy and methoxyethyl substituents, which are common pharmacophore modifiers.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-3-27-15-10-8-14(9-11-15)19(24)23-21-18(20(25)22-12-13-26-2)16-6-4-5-7-17(16)28-21/h8-11H,3-7,12-13H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
GEWHSJCFQHYEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, ethoxybenzamide, and methoxyethylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to specific biological outcomes. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
2-(2,4-Dichlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide ()
- Structural Difference : Replaces the 4-ethoxy group with a 2,4-dichlorophenyl moiety.
- No direct biological data are provided, but chlorine substituents are often linked to antimicrobial and anticancer activities in related compounds .
N-(3-Methylphenyl) and N-(4-Methylphenyl) Derivatives ()
- Structural Difference : Methylphenyl groups replace the 2-methoxyethyl chain.
- Biological Activity : Both derivatives exhibit antibacterial and antifungal properties. The m-toluidine derivative (I) shows intermolecular C–H⋯O hydrogen bonding, enhancing crystal packing stability, while the p-toluidine derivative (II) lacks significant intermolecular interactions, suggesting reduced bioavailability .
Azomethine Derivatives ()
- Structural Difference : Schiff base (azomethine) linkage instead of benzamido groups.
- Predicted Activity: Computational models (PASS Online) indicate pronounced anticancer and antimycobacterial activities, attributed to the imine group’s ability to chelate metal ions or disrupt enzyme active sites .
Physicochemical and Crystallographic Properties
Antioxidant Activity in Acrylamido Derivatives ()
- Functional Group Impact: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives exhibit antioxidant properties (Table 2, ). The electron-deficient acrylamido group likely scavenges free radicals, a feature absent in the target compound due to its ethoxybenzamido group .
Hydrogen Bonding and Molecular Interactions
Hydrogen Bond Patterns ()
- The target compound’s 4-ethoxy group can participate in C–H⋯O interactions, similar to the m-toluidine derivative (I) in . However, the 2-methoxyethyl chain may introduce steric hindrance, reducing intermolecular hydrogen bonding compared to smaller substituents like methylphenyl .
Data Tables
Table 2: Crystallographic and Hydrogen Bonding Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
